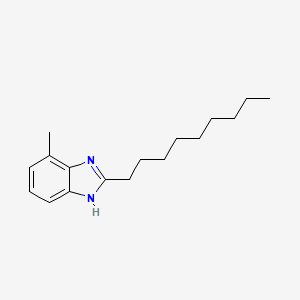
N,N'-Methylenebis(N-benzylnitrous hydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Methylenebis(N-benzylnitrous hydrazide): is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two benzylnitrous hydrazide groups linked by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methylenebis(N-benzylnitrous hydrazide) typically involves the reaction of benzylhydrazine with formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then further reacted with nitrous acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of N,N’-Methylenebis(N-benzylnitrous hydrazide) can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Methylenebis(N-benzylnitrous hydrazide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitrous groups to amine groups.
Substitution: The benzylnitrous groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react under mild conditions to substitute the benzylnitrous groups.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
N,N’-Methylenebis(N-benzylnitrous hydrazide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N’-Methylenebis(N-benzylnitrous hydrazide) involves its reactivity with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved include nucleophilic addition and substitution reactions, which can result in the formation of stable adducts.
Comparison with Similar Compounds
N,N’-Methylenebis(acrylamide): Known for its use as a crosslinking agent in polymer chemistry.
N,N’-Methylenebis(benzylamine): Similar structure but different reactivity due to the presence of amine groups instead of nitrous groups.
Uniqueness: N,N’-Methylenebis(N-benzylnitrous hydrazide) is unique due to its dual benzylnitrous groups, which confer distinct reactivity patterns compared to other methylenebis compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
161525-09-3 |
|---|---|
Molecular Formula |
C15H18N6O2 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-benzyl-N-[(2-benzyl-2-nitrosohydrazinyl)methylamino]nitrous amide |
InChI |
InChI=1S/C15H18N6O2/c22-18-20(11-14-7-3-1-4-8-14)16-13-17-21(19-23)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
InChI Key |
VYRCSMXZDXYXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(NCNN(CC2=CC=CC=C2)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


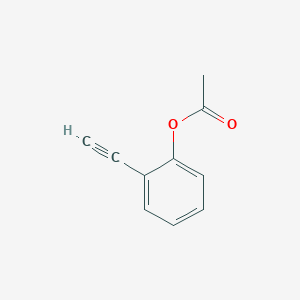
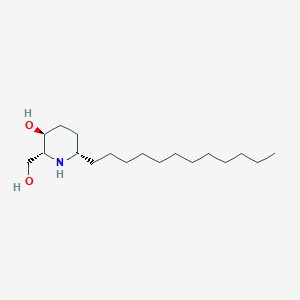
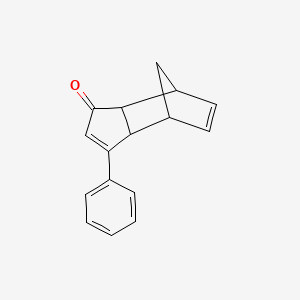
![4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one](/img/structure/B14269304.png)
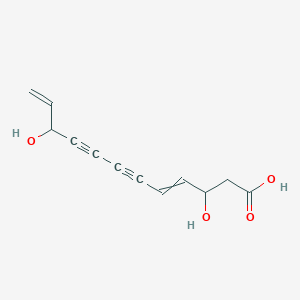
![1,1'-{1,4-Phenylenebis[1-(4-methoxyphenyl)ethene-2,1-diyl]}dibenzene](/img/structure/B14269308.png)


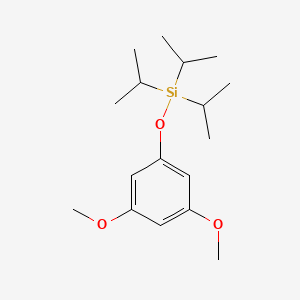

![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
